Dihydro Ergotamine-13C,d3 Mesylate

Isotope dilution mass spectrometry Stable isotope-labeled internal standard Bioanalytical method validation

Choose Dihydro Ergotamine-13C,d3 Mesylate for regulatorily defensible dihydroergotamine quantification. This dual-labeled (¹³C+d₃) SIL-IS delivers a +4 Da mass shift that eliminates isotopic cross-talk from the native analyte's ¹³C envelope, while the mesylate salt form precisely matches the USP reference standard and drug product—ensuring identical extraction recovery, solubility, and ionization. Unlike deuterium-only analogs, the ¹³C atom resists metabolic deuterium exchange in CYP450 incubations, maintaining stable analyte/IS ratios. With ≥99 atom% enrichment for both ¹³C and D, it is the definitive internal standard for FDA/EMA-compliant pharmacokinetic and bioequivalence studies down to pg/mL LLOQs.

Molecular Formula C34H41N5O8S
Molecular Weight 683.8 g/mol
Cat. No. B13443375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro Ergotamine-13C,d3 Mesylate
Molecular FormulaC34H41N5O8S
Molecular Weight683.8 g/mol
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
InChIInChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1/i2+1D3;
InChIKeyADYPXRFPBQGGAH-UXFLAZELSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro Ergotamine-13C,d3 Mesylate – Certified Stable Isotope-Labeled Internal Standard for Dihydroergotamine LC-MS/MS Quantification


Dihydro Ergotamine-13C,d3 Mesylate (CAS 1356841-81-0) is a dual-labeled (¹³C + d₃) stable isotope analog of the semisynthetic ergot alkaloid dihydroergotamine, supplied as the methanesulfonate (mesylate) salt with molecular weight 683.79 g·mol⁻¹ . It is purpose-synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) bioanalytical methods, where it compensates for matrix effects, extraction variability, and ionization fluctuations that confound quantification of the native analyte dihydroergotamine mesylate (CAS 6190-39-2) in complex biological matrices [1]. The compound incorporates one ¹³C atom and three deuterium atoms at the N6-methyl position of the ergoline scaffold, producing a +4 Da mass shift relative to the unlabeled analyte—sufficient to minimize isotopic cross-talk while preserving near-identical chromatographic and ionization behavior [1].

Why Dihydro Ergotamine-13C,d3 Mesylate Cannot Be Replaced by Unlabeled or Deuterium-Only Analogs in Regulated Bioanalysis


Isotopically labeled internal standards are not interchangeable commodities. An unlabeled structural analog (e.g., caroverine) exhibits different extraction recovery (≈58% for DHE vs. variable recovery for the analog), distinct chromatographic retention, and divergent ionization efficiency, yielding inter-run precision below 9.1% at best and failing to correct for matrix effects in plasma [1]. A deuterium-only analog (Dihydroergotamine-d₃, CAS 1356841-80-9, MW 586.70 as hydrochloride) provides only a +3 Da mass shift and lacks the ¹³C atom that reinforces isotopic integrity against metabolic deuterium exchange in vivo; moreover, it is supplied as the hydrochloride salt rather than the pharmacopeially recognized mesylate form, introducing counterion-related discrepancies in solubility, extraction behavior, and USP/EP traceability [2]. The free-base form (Dihydro Ergotamine-13C,d₃, MW 587.688, without counterion) further diverges from the mesylate reference standard specified in USP monographs . Only the ¹³C,d₃-mesylate dual-labeled form simultaneously delivers the mass shift magnitude, salt-form fidelity, and isotopic enrichment specification (≥99 atom% ¹³C, ≥99 atom% D) required for validated, regulatorily defensible LC-MS/MS assays .

Quantitative Differentiation of Dihydro Ergotamine-13C,d3 Mesylate Against Closest Analogs: A Comparator-Based Evidence Guide


Isotopic Enrichment: 99 atom% ¹³C and 99 atom% D Versus Natural Abundance Baselines

Dihydro Ergotamine-13C,d3 Mesylate is specified at ≥99 atom% ¹³C and ≥99 atom% D isotopic enrichment . By comparison, unlabeled dihydroergotamine mesylate contains only natural-abundance ¹³C (1.1 atom%) and deuterium (0.015 atom%). This ~90-fold enrichment in ¹³C and ~6,600-fold enrichment in D translates into a >99.9% reduction in residual unlabeled analyte signal in the internal standard channel, directly minimizing isotope cross-talk that would otherwise cause non-linear calibration curves at low analyte concentrations [1].

Isotope dilution mass spectrometry Stable isotope-labeled internal standard Bioanalytical method validation

Salt Form Fidelity: Mesylate Counterion (MW 683.79) Compared to Hydrochloride (MW 586.70) and Free Base (MW 587.69)

Dihydro Ergotamine-13C,d3 Mesylate carries the methanesulfonate counterion with molecular weight 683.79 g·mol⁻¹ . The dominant deuterium-only competitor, Dihydroergotamine-d₃ (CAS 1356841-80-9), is supplied as the hydrochloride salt with MW 586.70 g·mol⁻¹ . A third variant exists as the free base (no counterion, MW 587.69 g·mol⁻¹) . The USP monograph for dihydroergotamine explicitly specifies the mesylate salt form (C₃₃H₃₇N₅O₅·CH₄O₃S) with an acceptance range of 97.0–103.0% on the dried basis [1]. Selection of the non-mesylate form introduces a counterion mismatch versus the pharmacopeial reference standard, potentially altering solubility (mesylate: soluble in methanol 21 mg/mL; hydrochloride: different solubility profile), extraction recovery, and ionization response in LC-MS/MS.

Reference standard traceability Pharmacopeial compliance Salt form equivalence

Mass Shift Magnitude: +4 Da (¹³C,d₃) Versus +3 Da (d₃-Only) and Its Impact on Isotopic Cross-Talk

The dual ¹³C,d₃ labeling of Dihydro Ergotamine-13C,d3 Mesylate produces a +4 Da mass shift for fragment ions containing the N6-methyl group (diagnostic fragment m/z 223.1235 → 227.1458), as confirmed by HPLC-HR-MS/MS analysis of the isotopically labeled ergot alkaloid series [1]. In contrast, a deuterium-only (d₃) label yields only a +3 Da shift. The +4 Da shift provides an additional unit of mass separation that reduces the probability of isotopic overlap between the [M+H]⁺ isotope envelope of the unlabeled analyte and the internal standard detection channel. This is especially critical for dihydroergotamine, whose molecular ion cluster (C₃₃H₃₇N₅O₅, monoisotopic MW 583.28) exhibits a significant [M+H+1]⁺ peak (approx. 37% relative abundance due to natural ¹³C contribution) that could otherwise interfere with a +3 Da internal standard channel.

Mass spectrometry Isotopic interference Selected reaction monitoring

Chromatographic Co-Elution: Retention Time Shift of 1–3 Seconds for ¹³C,d₃-Labeled EAs Versus Structural Analog Internal Standards

In the HPLC-HR-MS/MS analysis of the complete set of 12 stable isotope-labeled priority ergot alkaloids, the ¹³CD₃-labeled compounds exhibited retention times that matched their native counterparts with a slight shift to earlier elution of only 1–3 seconds [1]. This nearly identical chromatographic behavior ensures that the internal standard experiences the same matrix-induced ionization suppression or enhancement as the analyte at any given moment in the gradient. In contrast, the structural analog internal standard caroverine, used in earlier published methods, exhibits fundamentally different chromatographic retention, resulting in extraction recovery of only 58% for dihydroergotamine versus divergent recovery for the internal standard, and inter-run precision below 9.1% [2].

Chromatographic co-elution Matrix effect compensation Internal standard selection

Storage Condition Specification: −20°C Under Inert Atmosphere Versus Room Temperature for Unlabeled Mesylate

Dihydro Ergotamine-13C,d3 Mesylate is specified for storage at −20°C under inert atmosphere to preserve isotopic and chemical integrity . Unlabeled dihydroergotamine mesylate is commonly stored at room temperature (recommended by multiple vendors) with a stated stability of ≥2 years from date of purchase as supplied . The more stringent storage requirement for the labeled compound reflects the need to prevent deuterium-hydrogen back-exchange at the N6-trideuteromethyl group under humid or acidic conditions, as well as to minimize C8-epimerization that occurs more rapidly at elevated temperatures. Epimerization at C8 interconverts the pharmacologically active R-epimer (ergotamine-type) and the S-epimer (ergotaminine-type), introducing a second analyte form that complicates quantification if the internal standard epimer ratio shifts during storage.

Compound stability Long-term storage Reference standard management

Procurement-Relevant Application Scenarios for Dihydro Ergotamine-13C,d3 Mesylate


Regulatory Bioanalytical Method Validation for Dihydroergotamine Mesylate ANDA/NDA Submissions

When validating an LC-MS/MS method for dihydroergotamine quantification in human plasma per FDA/EMA bioanalytical method validation guidance, Dihydro Ergotamine-13C,d3 Mesylate is the appropriate SIL-IS choice because it matches the mesylate salt form of the drug product and USP reference standard, eliminating counterion-related discrepancies in extraction recovery and ionization [1]. The ≥99 atom% isotopic enrichment ensures minimal cross-talk at the lower limit of quantitation (LLOQ), which must typically be ≤10 pg/mL for dihydroergotamine pharmacokinetic studies [2]. The near-identical chromatographic retention (1–3 s shift) provides matrix effect compensation across the entire elution window, satisfying the regulatory expectation that the internal standard co-elute with the analyte [3].

Clinical Pharmacokinetic Studies of Intranasal or Subcutaneous Dihydroergotamine Formulations

In crossover bioavailability or pharmacokinetic studies comparing novel dihydroergotamine formulations (e.g., intranasal powder STS101 vs. intramuscular DHE mesylate), plasma concentrations range from low pg/mL to low ng/mL [1]. The +4 Da mass shift of Dihydro Ergotamine-13C,d3 Mesylate provides robust discrimination from the native analyte signal even at trough concentrations below 50 pg/mL, where the natural ¹³C isotope envelope of the unlabeled analyte could otherwise contribute 37% relative abundance at [M+H+1]⁺ and interfere with a +3 Da deuterium-only IS channel [2]. The mesylate salt form also ensures that the labeled IS exhibits the same solubility and extraction behavior as the administered drug product, which is formulated as the mesylate salt.

Food Safety Ergot Alkaloid Quantification per EN 17425:2021 Using Isotope Dilution LC-MS/MS

The European Standard Method EN 17425:2021 for determination of ergot alkaloids in cereals and cereal products notes unsatisfactory method performance (RSDR >44%, HorRat >2.0) at concentrations below 24 µg/kg when appropriate isotopically labeled internal standards are unavailable [1]. Dihydro Ergotamine-13C,d3 Mesylate, as part of the complete set of 12 priority ¹³CD₃-labeled ergot alkaloids synthesized by the Herter et al. semisynthetic approach, enables accurate quantification in complex food matrices where matrix effects are severe [2]. The dual ¹³C,d₃ label avoids the deuterium retention time shift artifacts that can be problematic in food matrix analysis, where co-extracted interferences may shift retention times unpredictably.

In Vitro Metabolism and Drug-Drug Interaction Studies Requiring Metabolite Profiling

When studying CYP3A4-mediated metabolism of dihydroergotamine in human hepatocytes or microsomal incubations, the ¹³C atom incorporated at the N6-methyl position of Dihydro Ergotamine-13C,d3 Mesylate provides a stable isotopic signature that resists metabolic deuterium exchange—a known limitation of deuterium-only labels where CYP450-mediated oxidation can lead to deuterium loss and consequent drift in the analyte/IS ratio over the incubation time course [1]. The mesylate salt form maintains solubility in DMSO and methanol [2], compatible with the organic solvent content typical of microsomal incubation quenching protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydro Ergotamine-13C,d3 Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.